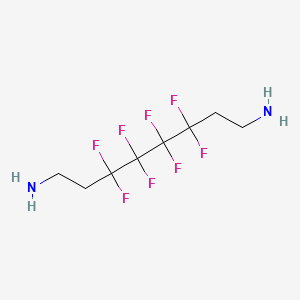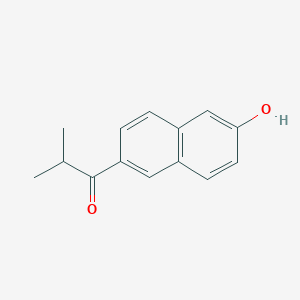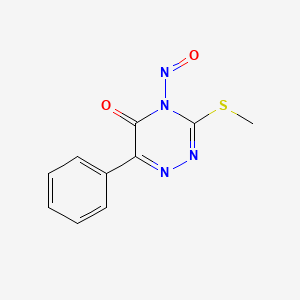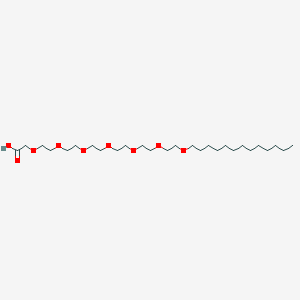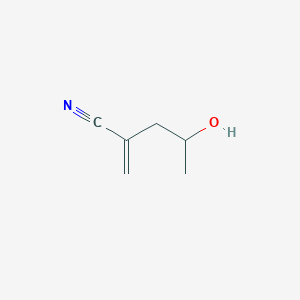
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide is a chemical compound known for its unique structure, which includes a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon, and its inclusion in this compound imparts specific photophysical properties. This compound is often used in scientific research due to its fluorescence characteristics, making it valuable in various applications, including biological imaging and chemical sensing.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide typically involves the following steps:
Starting Materials: The synthesis begins with pyrene and 3-bromopropylamine.
Alkylation Reaction: Pyrene is reacted with 3-bromopropylamine under basic conditions to form 3-(pyren-1-yl)propan-1-amine.
Quaternization: The resulting amine is then quaternized with methyl iodide to form N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium iodide.
Anion Exchange: Finally, the iodide ion is exchanged with a bromide ion using a bromide salt to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in larger reactors with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
化学反応の分析
Types of Reactions
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrene moiety can participate in redox reactions, altering its electronic properties.
Photochemical Reactions: Due to its fluorescent nature, it can undergo photochemical reactions under UV light.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide, cyanide, and thiolate ions. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Photochemical Reactions: UV light sources are used to initiate photochemical reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium hydroxide.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrene moiety.
Photochemical Reactions: Products vary based on the specific photochemical pathway.
科学的研究の応用
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide has several scientific research applications:
Biological Imaging: Its fluorescence properties make it useful for imaging biological samples, including cells and tissues.
Chemical Sensing: It can be used as a fluorescent probe to detect various analytes, including ions and small molecules.
Material Science: It is used in the development of fluorescent materials and sensors.
Environmental Monitoring: Its ability to detect pollutants and toxins makes it valuable in environmental monitoring.
作用機序
The mechanism of action of N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide is primarily based on its fluorescence properties. When exposed to UV light, the pyrene moiety absorbs energy and transitions to an excited state. Upon returning to the ground state, it emits light, which can be detected and measured. This fluorescence can be influenced by the local environment, making it useful for sensing applications. The molecular targets and pathways involved include interactions with specific analytes that alter the fluorescence intensity or wavelength.
類似化合物との比較
Similar Compounds
- N,N,N-Trimethyl-3-(1-pyrenyl)-1-propanaminium chloride
- N,N,N-Trimethyl-2,3-bis(oleoyloxy)-1-propanaminium chloride
Uniqueness
N,N,N-Trimethyl-3-(pyren-1-yl)propan-1-aminium bromide is unique due to its specific combination of a pyrene moiety with a quaternary ammonium group. This combination imparts distinct fluorescence properties and solubility characteristics, making it particularly useful in applications where both fluorescence and ionic interactions are important.
特性
CAS番号 |
105763-23-3 |
|---|---|
分子式 |
C22H24BrN |
分子量 |
382.3 g/mol |
IUPAC名 |
trimethyl(3-pyren-1-ylpropyl)azanium;bromide |
InChI |
InChI=1S/C22H24N.BrH/c1-23(2,3)15-5-8-16-9-10-19-12-11-17-6-4-7-18-13-14-20(16)22(19)21(17)18;/h4,6-7,9-14H,5,8,15H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
OJMOMBDPGLUBBG-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



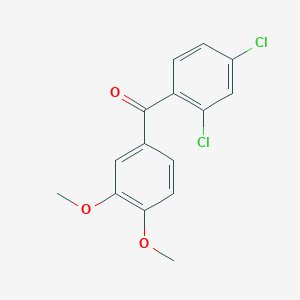
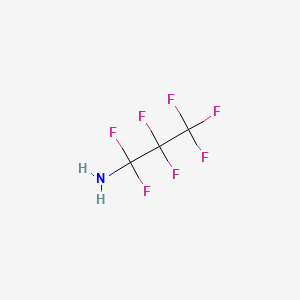
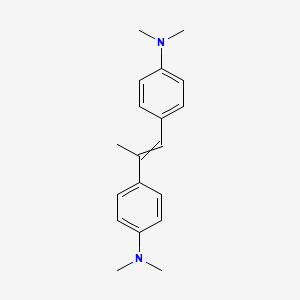
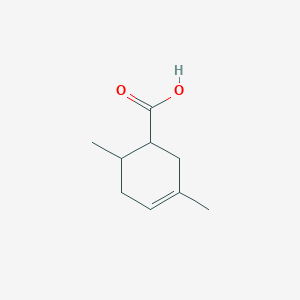
![Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate](/img/structure/B14342706.png)
